5-Bromo-3-methylbenzo[c]isoxazole
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Overview
Description
5-Bromo-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a bromine atom at the 5-position and a methyl group at the 3-position makes this compound unique. It is used in various fields, including medicinal chemistry and material science, due to its diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-3-methylbenzo[c]isoxazole can be synthesized through several methods. One common method involves the cyclization of 3-bromo-2-methylphenylhydroxylamine with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of microwave-assisted techniques to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-amino-3-methylbenzo[c]isoxazole.
Oxidation: Formation of 5-bromo-3-formylbenzo[c]isoxazole.
Reduction: Formation of 5-bromo-3-methylbenzo[c]isoxazoline.
Scientific Research Applications
5-Bromo-3-methylbenzo[c]isoxazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal activities.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Acts as a probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to the active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylbenzo[c]isoxazole
- 5-Chloro-3-methylbenzo[c]isoxazole
- 5-Bromo-3-ethylbenzo[c]isoxazole
Uniqueness
5-Bromo-3-methylbenzo[c]isoxazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Biological Activity
5-Bromo-3-methylbenzo[c]isoxazole is a heterocyclic compound characterized by its unique structure, which includes a bromine atom at the 5-position and a methyl group at the 3-position of the benzo[c]isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent.
The molecular formula of this compound is C₈H₆BrN₁O, and it belongs to the class of isoxazoles, which are known for their five-membered ring structure containing one nitrogen and one oxygen atom. The presence of the bromine substituent enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that compounds with similar isoxazole structures selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. For instance, derivatives of isoxazoles have been reported to possess selective COX-2 inhibition, suggesting that this compound may also exhibit similar properties .
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has been investigated for its antimicrobial properties. Isoxazole derivatives have demonstrated good antimicrobial activity against various pathogens, which positions this compound as a candidate for further pharmacological evaluation .
The mechanism through which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that its interactions with cellular receptors and enzymes involved in inflammatory pathways could modulate biological responses. Specifically, it may influence the expression levels of genes related to apoptosis and cell cycle regulation .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Selectivity Towards COX Enzymes :
Summary of Biological Activities
Activity | Description |
---|---|
Anti-inflammatory | Potential selective COX-2 inhibition; reduces inflammation |
Antimicrobial | Exhibits activity against various pathogens |
Cytotoxicity | Induces apoptosis in cancer cell lines; affects gene expression |
Properties
IUPAC Name |
5-bromo-3-methyl-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNGSCOYHXNJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NO1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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